molecular formula C10H11N3O B2412316 4-(1h-Imidazol-1-yl)-2-methoxyaniline CAS No. 1021426-47-0

4-(1h-Imidazol-1-yl)-2-methoxyaniline

Cat. No.: B2412316
CAS No.: 1021426-47-0
M. Wt: 189.218
InChI Key: NDRYBXYOJFDWLK-UHFFFAOYSA-N
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Description

4-(1h-Imidazol-1-yl)-2-methoxyaniline is a compound characterized by the presence of an imidazole ring and a methoxyaniline moiety. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties to the compound.

Mechanism of Action

Target of Action

4-Imidazol-1-yl-2-methoxyaniline, an imidazole derivative, has been found to have a wide range of biological activities. Imidazole derivatives have been reported to exhibit excellent selectivity activity against Toxoplasma gondii versus host cells . This suggests that the primary targets of 4-Imidazol-1-yl-2-methoxyaniline could be the cellular components of T. gondii.

Mode of Action

Imidazole derivatives are known to interact with their targets and cause changes that restrict the growth ofT. gondii

Biochemical Pathways

Given its potential activity againstT. gondii, it may interfere with the life cycle of this parasite, affecting its ability to infect host cells and reproduce .

Pharmacokinetics

Imidazole compounds are generally known for their good tissue penetration and permeability , which could influence the bioavailability of 4-Imidazol-1-yl-2-methoxyaniline.

Result of Action

The result of the action of 4-Imidazol-1-yl-2-methoxyaniline is likely the inhibition of the growth of T. gondii, as suggested by studies on imidazole derivatives . This could lead to a decrease in the severity of toxoplasmosis in infected individuals.

Action Environment

The action, efficacy, and stability of 4-Imidazol-1-yl-2-methoxyaniline could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances could potentially interact with 4-Imidazol-1-yl-2-methoxyaniline, affecting its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the oxidative condensation of ketones and amidines under basic conditions to produce tri-substituted imidazoles .

Industrial Production Methods: Industrial production of 4-(1h-Imidazol-1-yl)-2-methoxyaniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(1h-Imidazol-1-yl)-2-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

4-(1h-Imidazol-1-yl)-2-methoxyaniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-(2-Methylimidazol-1-yl)aniline: Similar structure but with a methyl group instead of a methoxy group.

    4-(1H-Imidazol-1-yl)phenol: Contains a phenol group instead of a methoxyaniline group.

Uniqueness: 4-(1h-Imidazol-1-yl)-2-methoxyaniline is unique due to the presence of both the imidazole ring and the methoxyaniline moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-imidazol-1-yl-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-14-10-6-8(2-3-9(10)11)13-5-4-12-7-13/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRYBXYOJFDWLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021426-47-0
Record name 4-(1H-imidazol-1-yl)-2-methoxyaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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